molecular formula C18H20OS B15168050 {2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene CAS No. 646516-56-5

{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene

Cat. No.: B15168050
CAS No.: 646516-56-5
M. Wt: 284.4 g/mol
InChI Key: IRACGRDCNNAWHX-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene is an organic compound characterized by its unique structural features. This compound contains a sulfinyl group attached to a phenylethene moiety, which is further connected to a methyl-substituted propylbenzene structure. The presence of the sulfinyl group imparts distinct chemical properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene typically involves multi-step organic reactions. One common method includes the sulfoxidation of a suitable precursor, such as a phenylethene derivative, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective formation of the sulfinyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfoxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction of the sulfinyl group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The phenylethene moiety may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfonimidates: Compounds with a similar sulfinyl group but different structural frameworks.

    Sulfoxides: Compounds containing a sulfinyl group attached to different organic moieties.

    Sulfones: Fully oxidized derivatives of sulfoxides with distinct chemical properties.

Uniqueness

{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene is unique due to its specific structural arrangement, which combines a sulfinyl group with a phenylethene moiety and a methyl-substituted propylbenzene structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

646516-56-5

Molecular Formula

C18H20OS

Molecular Weight

284.4 g/mol

IUPAC Name

2-[(S)-(2-methyl-2-phenylpropyl)sulfinyl]ethenylbenzene

InChI

InChI=1S/C18H20OS/c1-18(2,17-11-7-4-8-12-17)15-20(19)14-13-16-9-5-3-6-10-16/h3-14H,15H2,1-2H3/t20-/m1/s1

InChI Key

IRACGRDCNNAWHX-HXUWFJFHSA-N

Isomeric SMILES

CC(C)(C[S@](=O)C=CC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(C)(CS(=O)C=CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.